

# A Technical Guide to Leucomyosuppressin: Sequence, Structure, and Function

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Compound of Interest		
Compound Name:	Leucomyosuppressin	
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### **Abstract**

**Leucomyosuppressin** (LMS) is a neuropeptide belonging to the FMRFamide-like peptide (FaLP) family, first isolated from the cockroach Leucophaea maderae. It is a potent myoinhibitory peptide, playing a crucial role in regulating muscle contractions, particularly in visceral systems of various insect species. This technical guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and known physiological functions of **Leucomyosuppressin**. It includes a summary of quantitative pharmacological data, detailed experimental protocols for its study, and diagrams of its proposed signaling pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and insecticide development.

# Amino Acid Sequence and Physicochemical Properties

**Leucomyosuppressin** is a decapeptide with a pyroglutamic acid (pGlu) residue at the N-terminus and an amidated C-terminus. These modifications are common in neuropeptides and contribute to their stability by protecting against degradation by aminopeptidases and carboxypeptidases.

The canonical amino acid sequence of **Leucomyosuppressin** is:



pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2[1]

This sequence can be represented using the single-letter code as: pQDVDHVFLRFa.

**Table 1: Physicochemical Properties of** 

Leucomyosuppressin

Property	Value	Reference(s)
Molecular Formula	C59H84N16O15	[2]
Molecular Weight	1257.4 g/mol	[2]
Canonical SMILES	CC(C)CINVALID-LINK C(=O)N">C@HNC(=O) INVALID-LINKNC(=O) INVALID-LINK NC(=O)C(CC3=CN=CN3)NC(= O)INVALID-LINKNC(=O) INVALID-LINKNC(=O) INVALID-LINKNC(=O) [C@@H]4CCC(=O)N4	[2]
InChl Key	RFZUUYLDHNDZQI- XOHVDFTBSA-N	[2]
N-terminus	Pyroglutamic Acid (pGlu)	[1]
C-terminus	Phenylalaninamide	[1]

## **Structure**

## **Primary Structure**

The primary structure is the linear sequence of amino acids, pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH<sub>2</sub>. This sequence is highly conserved among different insect species where it has been identified.

## **Secondary and Tertiary Structure**



As of late 2025, no experimentally determined three-dimensional structure of **Leucomyosuppressin** has been deposited in the Protein Data Bank (PDB). Due to its relatively short length and lack of disulfide bridges, LMS is a highly flexible peptide in aqueous solution.[2] Computational modeling and NMR spectroscopy in membrane-mimicking environments (like dodecylphosphocholine micelles) would be required to determine its likely conformation when interacting with its receptor. The flexibility of the peptide is a significant barrier to generating a stable 3D conformer.[2]

## **Biological Function and Pharmacology**

**Leucomyosuppressin** is primarily characterized as a myoinhibitory peptide, meaning it suppresses or reduces the frequency and amplitude of muscle contractions. Its effects are most pronounced on visceral muscles, such as those of the digestive tract and reproductive system.

#### **Key Functions:**

- Inhibition of Gut Peristalsis: LMS potently inhibits the spontaneous contractions of the
  foregut and hindgut in cockroaches and other insects.[3][4] This action is thought to play a
  role in regulating feeding behavior; by slowing gut motility, LMS may contribute to feelings of
  satiety.[3]
- Cardioinhibition: In some species, LMS has been shown to reduce the frequency of heartbeat.[4]
- Neuromodulation: LMS can act at the neuromuscular junction to inhibit the evoked release of neurotransmitters, thereby reducing muscle excitability.[1]

# Table 2: Quantitative Pharmacological Data for Leucomyosuppressin



Species	Tissue/Assay System	Pharmacologic al Parameter	Value	Reference(s)
Blattella germanica	Foregut and Hindgut Contraction	ED50	~ 1 x 10 <sup>-10</sup> M	[3]
Leucophaea maderae	Foregut Contraction	Inhibitory Threshold	1 x 10 <sup>-11</sup> M	[4]
Leucophaea maderae	Hindgut Contraction	Inhibitory Threshold	3 x 10 <sup>-11</sup> M	[4]
Leucophaea maderae	Foregut and Hindgut Contraction	Concentration for Max. Response	2.4 x 10 <sup>-8</sup> M	[4]
Tenebrio molitor	Neuromuscular Junction	Effective Concentration	Submicromolar	[1]

## **Signaling Pathway**

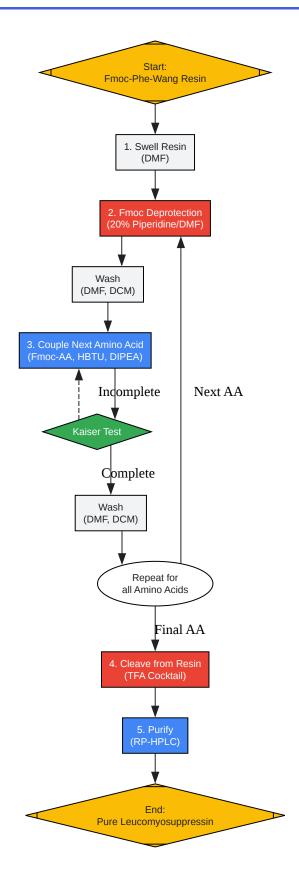
As a member of the FMRFamide-like peptide family, **Leucomyosuppressin** is known to act via a G-protein coupled receptor (GPCR).[3] While the specific LMS receptor has not been definitively cloned and characterized in all species, the general mechanism involves the activation of intracellular second messenger cascades. The inhibitory actions of LMS suggest it may couple to a  $G\alpha$ i or  $G\alpha$ 0 subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Alternatively, or in parallel, it may modulate intracellular calcium ( $Ca^{2+}$ ) levels through pathways involving phospholipase C (PLC) and inositol trisphosphate ( $IP_3$ ).[3]











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